An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methylbenz[a]anthracene
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methylbenz[a]anthracene
This guide provides a comprehensive overview of the chemical and physical properties of 3-Methylbenz[a]anthracene, a member of the polycyclic aromatic hydrocarbon (PAH) family. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work in toxicology, pharmacology, and environmental science.
Introduction: Understanding the Significance of 3-Methylbenz[a]anthracene
3-Methylbenz[a]anthracene is a monomethylated derivative of benz[a]anthracene, a well-established carcinogenic polycyclic aromatic hydrocarbon. The position of the methyl group on the aromatic ring system significantly influences the molecule's metabolic activation and, consequently, its biological activity. A thorough understanding of its fundamental chemical and physical properties is paramount for predicting its environmental fate, toxicological profile, and for designing and interpreting experimental studies.
Molecular Structure and Identification
The foundational aspect of understanding any chemical compound is its structure and unique identifiers.
Chemical Structure
3-Methylbenz[a]anthracene consists of a benz[a]anthracene core, which is a fused four-ring aromatic system, with a single methyl group substituted at the 3-position.
Caption: 2D representation of the 3-Methylbenz[a]anthracene structure.
Key Identifiers
For unambiguous identification and data retrieval, the following identifiers are crucial:
| Identifier | Value | Source |
| IUPAC Name | 3-methylbenzo[a]anthracene | [1] |
| CAS Number | 2498-75-1 | [2] |
| Molecular Formula | C₁₉H₁₄ | [1] |
| Molecular Weight | 242.32 g/mol | [3] |
| InChI | InChI=1S/C19H14/c1-13-6-9-18-16(10-13)7-8-17-11-14-4-2-3-5-15(14)12-19(17)18/h2-12H,1H3 | [1] |
| InChIKey | VYZKVUIQCRWXJH-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 | [1] |
Physicochemical Properties
The physical properties of 3-Methylbenz[a]anthracene dictate its behavior in various environmental and biological systems.
| Property | Value | Notes and Comparative Context | Source |
| Melting Point | 157 °C | Experimental value. For comparison, the parent compound benz[a]anthracene melts at 158 °C, and the 7-methyl isomer melts at 141 °C.[4][5] | [3] |
| Boiling Point | Not Experimentally Determined | The parent compound, benz[a]anthracene, boils at 438 °C.[5] Due to the high boiling point of PAHs, they are often characterized by their vapor pressure. | |
| Vapor Pressure | Not Experimentally Determined | For context, 7-methylbenz[a]anthracene has a vapor pressure of 0.00000031 mmHg.[4] The low vapor pressure indicates that these compounds are semi-volatile. | |
| Water Solubility | Not Quantitatively Determined | PAHs are generally insoluble in water. 7-methylbenz[a]anthracene has a reported water solubility of 0.011 mg/L at 24 °C.[4] | |
| Octanol-Water Partition Coefficient (log Kow) | 6.4 (Predicted) | This high value indicates a strong lipophilic character, suggesting a tendency to bioaccumulate in fatty tissues. | [1] |
Spectroscopic Data for Structural Elucidation
Spectroscopic data are fundamental for the confirmation of the structure and purity of 3-Methylbenz[a]anthracene.
Mass Spectrometry
The mass spectrum of 3-Methylbenz[a]anthracene is characterized by a prominent molecular ion peak (M⁺) at m/z 242, corresponding to its molecular weight.
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Key Fragments: The fragmentation pattern typically shows peaks at m/z 241 ([M-H]⁺) and 239 ([M-CH₃]⁺), corresponding to the loss of a hydrogen atom and a methyl group, respectively.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum would exhibit a singlet for the methyl protons and a complex pattern of multiplets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the 11 aromatic protons.
-
¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each of the 19 carbon atoms in their unique chemical environments. A representative spectrum is available in public databases.[1]
UV-Visible and Fluorescence Spectroscopy
The extensive π-conjugated system in 3-Methylbenz[a]anthracene gives rise to characteristic UV-visible absorption and fluorescence spectra.
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UV-Visible Absorption: For comparison, 7-methylbenz[a]anthracene in alcohol exhibits major absorption maxima at approximately 258, 280, and 298 nm.[4] Similar absorption patterns are expected for the 3-methyl isomer.
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Fluorescence: Like many PAHs, 3-Methylbenz[a]anthracene is expected to be fluorescent, a property that is often exploited for its sensitive detection in analytical methods.
Synthesis and Chemical Reactivity
Synthesis
While specific, detailed synthetic protocols for 3-Methylbenz[a]anthracene are not widely published in readily accessible literature, a common approach for the synthesis of methylated PAHs involves multi-step organic reactions. A plausible synthetic route could involve a Friedel-Crafts reaction or a Diels-Alder cycloaddition followed by aromatization, starting from smaller aromatic precursors.
Chemical Reactivity
The chemical reactivity of 3-Methylbenz[a]anthracene is largely dictated by its electron-rich aromatic system.
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Electrophilic Aromatic Substitution: The molecule is susceptible to electrophilic attack, such as nitration, halogenation, and sulfonation. The position of these substitutions will be directed by the existing ring system and the methyl group.
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Oxidation: 3-Methylbenz[a]anthracene can be oxidized, both chemically and metabolically, to form various oxygenated derivatives, including phenols, dihydrodiols, and quinones. This is a critical aspect of its metabolic activation to carcinogenic species.
Metabolism and Toxicological Implications
The carcinogenicity of many PAHs, including 3-Methylbenz[a]anthracene, is not inherent to the parent molecule but is a consequence of its metabolic activation in biological systems.
Metabolic Activation Pathway
The primary route of metabolic activation involves cytochrome P450 monooxygenases, primarily in the liver.[6][7] This process leads to the formation of reactive intermediates that can bind to cellular macromolecules like DNA, initiating carcinogenesis.[8] While the specific metabolism of 3-Methylbenz[a]anthracene is not extensively detailed, the pathway can be inferred from studies on closely related compounds.[9][10]
Caption: A generalized workflow for the determination of physicochemical properties.
Conclusion
3-Methylbenz[a]anthracene is a carcinogenic polycyclic aromatic hydrocarbon with distinct chemical and physical properties that influence its environmental and biological behavior. Its high lipophilicity suggests a potential for bioaccumulation, and its metabolic activation to a reactive diol epoxide is a key mechanism in its carcinogenicity. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling more informed experimental design and data interpretation.
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